BenchChemオンラインストアへようこそ!

H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH

HCV NS3 protease substrate specificity catalytic efficiency

Select this 18-residue synthetic peptide (EAGDDIVPCSMSYTWTGA, C81H119N19O30S2, MW 1903.08 g/mol) as a genotype-1b matched substrate for HCV NS3 serine protease kinetic assays. Its well-characterized trans-cleavage kinetics (Km = 16 µM, kcat = 8 min⁻¹ with NS4A cofactor) and ~40-fold NS4A-dependent activation range enable precise determination of inhibitor modality (competitive, noncompetitive, uncompetitive) and Ki values. Use in RP-HPLC-based cleavage assays as an orthogonal, label-free readout to eliminate false positives from compound autofluorescence or inner-filter effects that plague FRET screens. The stringent P1 Cys requirement and established substitution hierarchy (Cys >> Hcy > Mcy > Ala) further support P1-modified panel design for S1 pocket profiling.

Molecular Formula C81H119N19O30S2
Molecular Weight 1903.1 g/mol
CAS No. 191529-67-6
Cat. No. B1495772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH
CAS191529-67-6
Molecular FormulaC81H119N19O30S2
Molecular Weight1903.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C81H119N19O30S2/c1-10-37(4)63(97-72(120)52(29-61(112)113)91-69(117)51(28-60(110)111)88-58(107)32-84-66(114)38(5)87-67(115)46(82)21-22-59(108)109)78(126)96-62(36(2)3)80(128)100-24-13-16-56(100)76(124)95-55(35-131)75(123)94-53(33-101)73(121)89-48(23-25-132-9)68(116)93-54(34-102)74(122)90-49(26-42-17-19-44(105)20-18-42)70(118)99-65(41(8)104)79(127)92-50(27-43-30-83-47-15-12-11-14-45(43)47)71(119)98-64(40(7)103)77(125)85-31-57(106)86-39(6)81(129)130/h11-12,14-15,17-20,30,36-41,46,48-56,62-65,83,101-105,131H,10,13,16,21-29,31-35,82H2,1-9H3,(H,84,114)(H,85,125)(H,86,106)(H,87,115)(H,88,107)(H,89,121)(H,90,122)(H,91,117)(H,92,127)(H,93,116)(H,94,123)(H,95,124)(H,96,126)(H,97,120)(H,98,119)(H,99,118)(H,108,109)(H,110,111)(H,112,113)(H,129,130)/t37-,38-,39-,40+,41+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,62-,63-,64-,65-/m0/s1
InChIKeyMKIGAEZXUXVXSS-UEMCXGCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH (CAS 191529-67-6) Procurement Guide: HCV NS5A/5B Junction Substrate for NS3 Protease Studies


H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH (Hepatitis C Virus S5A/5B, single-letter code EAGDDIVPCSMSYTWTGA) is an 18-residue synthetic peptide substrate (C81H119N19O30S2, MW 1903.08 g/mol) [1] that mimics the NS5A/5B junction of the HCV nonstructural polyprotein . It serves as a well-characterized trans-cleavage substrate for HCV NS3 serine protease, with kinetic parameters extensively documented in both cofactor-free and NS4A-activated states [2][3].

Why a Generic HCV NS3 Substrate Cannot Replace H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH


HCV NS3 protease exhibits a defined cleavage-site hierarchy (NS5A/5B > NS4A/4B >> NS4B/5A) [1], meaning that substituting this peptide with substrates derived from other junction sites introduces substantial differences in kinetic behavior. Among NS5A/5B junction substrates, sequence variation between HCV genotypes (e.g., genotype 1a DTEDVVCCSMSYTWTGK vs. genotype 1b EAGDDIVPCSMSYTWTGA) alters Km and kcat [2], precluding direct interchange without re-validation. Furthermore, the NS4A cofactor dependence of this substrate [3] is not uniformly preserved in engineered depsipeptide FRET substrates, which prioritize signal generation over biological fidelity.

Quantitative Differentiation Evidence for H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH (CAS 191529-67-6)


Catalytic Efficiency (kcat/Km) Superiority of the NS5A/5B Substrate Over NS4A/4B and NS4B/5A Junction Peptides

In a direct head-to-head comparison using a recombinant full-length NS3/NS4A complex, the NS5A/5B peptide substrate (this compound) exhibited a catalytic efficiency (kcat/Km) of 8,300 M⁻¹ s⁻¹, which is 7.3-fold higher than the NS4B/5A substrate (1,130 M⁻¹ s⁻¹) and 90-fold higher than the NS4A/4B substrate (92 M⁻¹ s⁻¹) [1]. The corresponding Km values were 16, 160, and 280 µM, and kcat values were 8, 11, and 1.6 min⁻¹, respectively.

HCV NS3 protease substrate specificity catalytic efficiency

Genotype-Specific Kinetic Discrimination: NS5A/5B Substrate Sequence Variant Comparison

When compared to the genotype-1a-derived NS5A/5B substrate DTEDVVCCSMSYTWTGK, the genotype-1b-derived target peptide EAGDDIVPCSMSYTWTGA exhibits a Km of 16 µM (vs. 20.0 ± 2.0 µM for the 1a peptide) and kcat of 8 min⁻¹ (vs. 9.6 ± 2.0 min⁻¹) in the presence of NS4A [1][2]. This difference, though modest in magnitude, reflects authentic sequence variation at the NS5A/5B junction that impacts substrate recognition across HCV genotypes.

HCV genotype NS3 protease kinetics substrate sequence variant

NS4A Cofactor-Dependent Activation: Differentiating Natural Substrate Behavior from Engineered FRET Depsipeptide Substrates

This peptide substrate is cleaved by MBP-NS3 fusion protease with Km = 411 µM and kcat = 0.14 min⁻¹ in the absence of NS4A cofactor [1]. Upon addition of a 10-fold molar excess of NS4A peptide (4A18-40), the kcat/Km increases approximately 40-fold [2]. In contrast, many commercial FRET depsipeptide substrates (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-ψ-(COO)Ala-Ser-Lys(DABCYL)-NH2) are optimized for high kcat/Km (reported up to ~20,100 M⁻¹ s⁻¹) [3] but do not recapitulate the NS4A-dependent regulation that is critical for studying the biological mechanism of NS3 protease activation.

NS4A cofactor NS3 protease activation assay development

Cleavage Site Residue Determinants: P1 Cys and P3 Val Are Critical for NS3 Recognition

An alanine-scanning mutagenesis study of the NS5A/5B substrate (P6-P4' positions) identified P1 Cys and P3 Val as critical residues for NS3 protease recognition [1]. Substitutions at the scissile P1 Cys residue with homocysteine, S-methylcysteine, Ala, S-ethylcysteine, Thr, Met, D-Cys, Ser, and penicillamine produced progressively less efficient substrates, revealing a stringent stereochemical requirement for an L-Cys residue at P1. This residue-level specificity is not shared by the NS4A/4B junction (P1 Thr) or NS4B/5A junction (P1 Asn) substrates.

substrate specificity alanine scanning structure-activity relationship

Defined Cleavage Site Enables RP-HPLC-Based Product Quantitation for Label-Free Assays

The scissile bond of this peptide is located between Cys and Ser residues [1], producing two discrete fragments that are readily resolved and quantified by reversed-phase HPLC (RP-HPLC). This label-free detection modality is not available for internally quenched FRET substrates, which require fluorescence instrumentation and may suffer from compound interference in screening libraries [2].

RP-HPLC detection label-free assay cleavage product analysis

Recommended Application Scenarios for H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH (CAS 191529-67-6)


Biochemical Characterization of NS3 Protease Inhibitors Targeting the NS5A/5B Processing Site

Use this substrate in steady-state kinetic assays (Km = 16 µM, kcat = 8 min⁻¹ with NS4A cofactor) to determine inhibitor modality (competitive, noncompetitive, uncompetitive) and Ki values against the physiologically relevant NS5A/5B cleavage event. Its ~40-fold NS4A-dependent activation dynamic range [1] additionally enables profiling of NS3-NS4A protein-protein interaction inhibitors.

Orthogonal Hit Validation Following Primary FRET-Based High-Throughput Screening

Employ this peptide in an RP-HPLC-based cleavage assay as a label-free, artifact-resistant orthogonal readout [2]. Compounds identified as active in fluorescence-based FRET screens can be re-tested here to eliminate false positives arising from compound autofluorescence or inner-filter effects.

Genotype-Specific NS3 Protease Activity Profiling in HCV Replicon Systems

For laboratories using genotype-1b HCV subgenomic replicons or purified genotype-1b NS3 protease constructs, this substrate (derived from the genotype-1b NS5A/5B junction sequence) provides genotype-matched kinetics [3], avoiding the confounding variable of sequence-mismatched substrate efficiency observed with genotype-1a-derived peptide substrates [4].

Structure-Activity Relationship Studies Focused on NS3 S1 Pocket Specificity

The stringent P1 Cys requirement and established hierarchy of P1 substitutions (Cys >> Hcy > Mcy > Ala > Ecy > Thr > Met > D-Cys > Ser > Pen) [3] make this substrate an ideal framework for designing P1-modified peptide panels to probe the steric and electronic requirements of the NS3 protease S1 pocket.

Quote Request

Request a Quote for H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.